molecular formula C15H10INO B1613071 2-(4-Cyanophenyl)-4'-iodoacetophenone CAS No. 898784-43-5

2-(4-Cyanophenyl)-4'-iodoacetophenone

Cat. No. B1613071
M. Wt: 347.15 g/mol
InChI Key: FCMOEXPCHJZSIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea were synthesized in a high yield, via different applications of aroyl isocyanate and 4-aminobenzonitrile .


Molecular Structure Analysis

The molecular structure of related compounds involves various types of bonding and interactions. For example, the crystal structure of N-benzoyl-N′-(4′-cyanophenyl)thiourea involves an intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions .


Chemical Reactions Analysis

Related compounds such as ethyl 2-(4-cyanophenyl)hydrazinecarboxylates have been found to work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For instance, 2,2-Bis-(4-cyanatophenyl)propane has a melting point of 80 °C, a boiling point of 391.0±52.0 °C (Predicted), and a density of 1.171±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Nitriles in Heterocyclic Synthesis

A study by Abdel Hafez, Awad, and Abdel Monem (2007) discussed the use of 4-hydroxyacetophenone in reactions with cinnamonitrile derivatives to synthesize new sulpha drugs related to cyanopyridine derivatives. These compounds exhibit potential for pharmaceutical applications and highlight the versatility of acetophenones in synthesizing heterocyclic compounds with potential therapeutic benefits (Abdel Hafez, Awad, & Abdel Monem, 2007).

Mannich Reaction of Aromatic Ketones

The Mannich reaction involving 4-methylacetophenone was explored by Yang Da (2000), indicating the usefulness of acetophenones in synthesizing complex organic compounds through reactions with aromatic aldehydes and amines. This study underscores the importance of acetophenones in organic synthesis, particularly in creating compounds with potential pharmacological activities (Yang Da, 2000).

Iodination Reactions of Aryl Ketones

Fukuyama, Nishino, and Kurosawa (1987) explored the reactions of acetophenones with iodine(III) tris(trifluoroacetate), leading to the formation of iodo derivatives. This research provides insight into the chemical modifications and functionalizations of aryl ketones, including iodination, which is crucial for the synthesis of more complex molecules for various applications, including materials science and drug development (Fukuyama, Nishino, & Kurosawa, 1987).

Catalytic Addition of Carbon-Hydrogen Bonds

Kakiuchi et al. (1995) reported the catalytic addition of ortho C–H bonds of aromatic ketones to olefins, facilitated by ruthenium complexes. This study highlights the role of acetophenones in catalysis and the construction of carbon-carbon bonds, a fundamental process in organic synthesis and industrial chemistry (Kakiuchi et al., 1995).

Green Chemistry Approaches

Yadav and Joshi (2002) discussed a green route for the acylation of resorcinol with acetic acid, using 2',4'-dihydroxyacetophenone as an intermediate. This research is indicative of the efforts towards more sustainable and environmentally friendly chemical processes, where acetophenones play a critical role in the synthesis of industrially important intermediates (Yadav & Joshi, 2002).

Safety And Hazards

Safety data sheets for related compounds indicate that they can be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on further understanding the properties and potential applications of “2-(4-Cyanophenyl)-4’-iodoacetophenone” and related compounds. For instance, the dual fluorescence of 2-(4-cyanophenyl)-N, N-dimethylaminoethane has been investigated using density functional theory and CASSCF/CASPT2 approaches .

properties

IUPAC Name

4-[2-(4-iodophenyl)-2-oxoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-14-7-5-13(6-8-14)15(18)9-11-1-3-12(10-17)4-2-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMOEXPCHJZSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642330
Record name 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanophenyl)-4'-iodoacetophenone

CAS RN

898784-43-5
Record name 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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